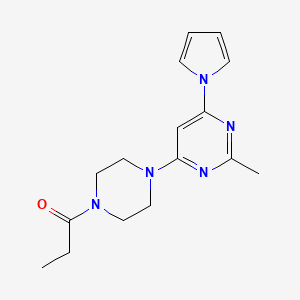

1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Description

This compound is a pyrimidine derivative featuring a 2-methyl group and a 1H-pyrrol-1-yl substituent at positions 2 and 6 of the pyrimidine core, respectively. The pyrimidine ring is linked to a piperazine moiety via its 4-position, with a propan-1-one group attached to the piperazine nitrogen. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and neurotransmitter-targeting agents due to the piperazine scaffold’s ability to modulate solubility and binding affinity .

Properties

IUPAC Name |

1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-3-16(22)21-10-8-20(9-11-21)15-12-14(17-13(2)18-15)19-6-4-5-7-19/h4-7,12H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRYPSSXNVTFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with pyrrole: The pyrrole group can be introduced via a nucleophilic substitution reaction.

Attachment of the piperazine ring: This step often involves the use of a coupling reagent to link the piperazine ring to the pyrimidine core.

Final functionalization: The propanone group is introduced in the final step, typically through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine and piperazine rings, using reagents like alkyl halides or sulfonates.

Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a drug candidate.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several heterocyclic derivatives, as outlined below:

1-[4-(2-Methyl-6-Phenoxypyrimidin-4-yl)Piperazin-1-yl]-3-Phenylpropan-1-One (CAS: 946231-21-6)

- Structural Differences: The 1H-pyrrol-1-yl group in the target compound is replaced with a phenoxy group. Additionally, the propan-1-one chain is extended to include a phenyl substituent.

- The phenylpropan-1-one extension may sterically hinder binding to flat enzyme active sites, as seen in kinase inhibitors .

- Molecular Weight : 402.50 g/mol (C₂₄H₂₆N₄O₂), significantly higher than the target compound’s estimated 343.4 g/mol (C₁₈H₂₂N₆O).

1-{4-[7-(Naphthalen-1-yl)-5,6,7,8-Tetrahydropyrido[3,4-d]Pyrimidin-4-yl]Piperazin-1-yl}Propan-1-One

- Structural Differences : The pyrimidine core is fused with a tetrahydropyridine ring, and a naphthalen-1-yl group replaces the pyrrole.

- The naphthalene substituent contributes to π-π stacking interactions in hydrophobic enzyme pockets, as observed in ATP-competitive inhibitors .

- Molecular Weight : 401.50 g/mol (C₂₄H₂₇N₅O), with a logP of ~4.2, indicating higher lipophilicity than the target compound.

1-[4-(6-Benzyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)-1,4-Diazepan-1-yl]Propan-1-One

- Structural Differences : A pyrazolo[3,4-d]pyrimidine core replaces the pyrimidine, and the piperazine is substituted with a diazepane (7-membered ring). A benzyl-phenyl group is present at position 4.

- Functional Implications : The diazepane ring introduces conformational flexibility, which may improve binding to allosteric sites. The pyrazolo-pyrimidine core is associated with enhanced metabolic stability in preclinical studies .

- Molecular Weight : ~450 g/mol (estimated from C₂₆H₂₈N₆O), with a logP of ~3.4.

Pharmacological and Biochemical Implications

- Target Selectivity : The pyrrole group in the target compound may engage in hydrogen bonding with polar residues (e.g., aspartate or glutamate in kinases), while bulkier substituents like naphthalene or benzyl-phenyl favor hydrophobic interactions .

- Metabolic Stability : Piperazine-containing compounds generally exhibit moderate metabolic clearance, whereas diazepane derivatives (e.g., V021-2617) show prolonged half-lives due to reduced CYP450 oxidation .

- Solubility : The target compound’s lower logP (~2.9) suggests better aqueous solubility than its analogs, critical for oral bioavailability.

Biological Activity

1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one, also referred to by its CAS number 1428374-55-3, is a compound of interest due to its potential biological activities, particularly in the realms of cancer therapy and immunomodulation. This article reviews the compound's biological activity, synthesizes relevant research findings, and presents case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 432.5 g/mol. The structural complexity includes a piperazine ring and pyrimidine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H28N6O3S |

| Molecular Weight | 432.5 g/mol |

| CAS Number | 1428374-55-3 |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an antiproliferative agent against various human cancer cell lines. A series of derivatives structurally related to this compound were synthesized and evaluated for their antiproliferative effects. The results indicated significant activity against different cancer types, suggesting that modifications in the structure can enhance efficacy.

The compound is believed to operate through the inhibition of PD-L1/PD-1 interactions , a crucial pathway in tumor immune evasion. By blocking this interaction, the compound may enhance T-cell activation and proliferation, allowing for more effective immune responses against tumors. The significance of PD-L1 in cancer therapy has been well-documented, with several small molecule inhibitors emerging as promising alternatives to monoclonal antibodies due to their improved tissue permeability and reduced immunogenicity .

Case Study 1: PD-L1 Inhibition

In a study focusing on novel PD-L1 inhibitors, the compound was screened alongside other small molecules. It demonstrated a capacity to form stable dimers with PD-L1, effectively blocking its interaction with PD-1 and consequently enhancing T-cell responses in vitro. This aligns with findings that emphasize the importance of targeting immune checkpoints in cancer therapy .

Case Study 2: Antiproliferative Effects

A recent evaluation of various derivatives revealed that modifications to the piperazine ring significantly influenced antiproliferative activity. Compounds with specific substitutions exhibited enhanced activity against human cancer cell lines compared to their parent compounds. This highlights the importance of structural optimization in drug development .

Synthesis and Evaluation

The synthesis of 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one involved multistage virtual screening methods that identified it as a promising candidate for further development. The biological evaluations showed that it could inhibit cell growth effectively at micromolar concentrations .

Antimicrobial Activity

Although primarily studied for its anticancer properties, preliminary data suggest potential antimicrobial activity against certain bacterial strains. Further research is warranted to explore this aspect comprehensively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.